molecular formula C15H22N2O4S B4445933 N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE

N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4445933
M. Wt: 326.4 g/mol
InChI Key: SPPPYVFJIOGLID-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C16H24N2O4S It is known for its unique chemical structure, which includes a morpholine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the reaction of N,N-dimethyl-4-aminobenzenesulfonamide with 3-chloropropionyl chloride to form an intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the morpholine ring may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide
  • 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide

Uniqueness

N,N-DIMETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N,N-dimethyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16(2)22(19,20)14-6-3-13(4-7-14)5-8-15(18)17-9-11-21-12-10-17/h3-4,6-7H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPPYVFJIOGLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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